9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound with significant pharmacological properties. This compound is classified under the category of acridine derivatives and is notable for its potential applications in medicinal chemistry. Its molecular formula is , and it has been identified as a novel inhibitor of ATP-sensitive potassium channels.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Molbase, where it is often provided for research purposes. The classification of this compound falls under organic compounds with a focus on heterocyclic compounds due to the presence of the acridine structure. It also exhibits characteristics typical of chlorinated aromatic compounds due to the dichlorophenyl group.
The synthesis of 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves a multi-step reaction process. A common method reported includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with 3,4-dichlorobenzaldehyde and ammonium acetate under solvent-free conditions at elevated temperatures (around 353 K) .
The reaction typically involves the formation of an imine intermediate followed by cyclization to form the acridine structure. The use of ammonium acetate acts as a nitrogen source facilitating the formation of the heterocyclic ring.
The molecular structure consists of a decahydroacridine core with a dichlorophenyl substituent. The compound exhibits a complex three-dimensional conformation due to the presence of multiple chiral centers and substituents.
The crystallographic data obtained from X-ray diffraction studies indicate that the compound adopts an envelope conformation with specific bond lengths and angles that define its stereochemistry . Key structural features include:
9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is primarily studied for its interactions with ion channels. It has been shown to inhibit ATP-sensitive potassium channels in smooth muscle cells .
In vitro studies have demonstrated that this compound can effectively block membrane potential changes induced by potassium channel openers such as P1075. The inhibition appears competitive with an IC50 value in the low micromolar range (approximately 1.44 µM) .
The mechanism by which 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione exerts its pharmacological effects involves binding to ATP-sensitive potassium channels on vascular smooth muscle cells. This binding inhibits channel activity leading to depolarization of the cell membrane and subsequent contraction .
The binding affinity studies reveal that this compound competes with known potassium channel openers for binding sites on the sulfonylurea receptor . This suggests that subtle structural variations can significantly influence its pharmacological profile.
Relevant analyses include spectroscopic techniques such as NMR and IR spectroscopy to confirm structural integrity and purity.
The primary applications of 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lie in pharmacology and medicinal chemistry. Its role as an inhibitor of ATP-sensitive potassium channels makes it a candidate for further research in cardiovascular diseases and other conditions where modulation of smooth muscle tone is beneficial. Additionally, its unique structure may lend itself to further modifications leading to new therapeutic agents targeting similar pathways.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1